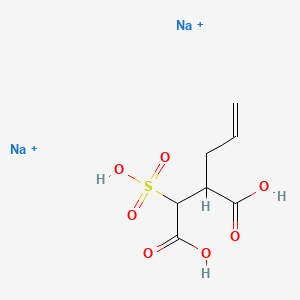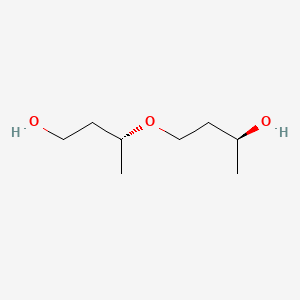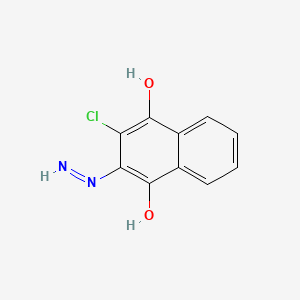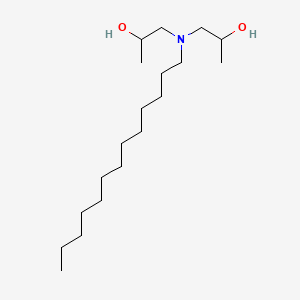
2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the cyclization of appropriate precursors containing phosphorus and oxygen. One common method involves the reaction of a phosphorus trichloride derivative with a diol, followed by oxidation to form the desired oxaphosphepane ring. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction and an oxidizing agent to achieve the final oxidation step.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactor technology, which allows for precise control over reaction conditions and improved safety due to the small reaction volumes involved.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus compounds.
Substitution: The phosphorus atom in the ring can undergo nucleophilic substitution reactions, where substituents on the phosphorus are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted oxaphosphepanes.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: The compound can be used in the production of flame retardants, plasticizers, and other materials that benefit from the presence of phosphorus.
Wirkmechanismus
The mechanism by which 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves interactions with molecular targets that contain nucleophilic sites. The phosphorus atom in the compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is particularly important in biological systems, where the compound can inhibit or modify the activity of enzymes that utilize phosphorus-containing substrates.
Vergleich Mit ähnlichen Verbindungen
Phostams: These are phosphorus analogues of lactams and share similar ring structures with oxaphosphepanes.
Phostones: These compounds are phosphorus analogues of lactones and also contain phosphorus-oxygen ring systems.
Phostines: These are another class of phosphorus-containing heterocycles with similar chemical properties.
Uniqueness: 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific ring structure and the presence of a 1-methylbutyl substituent. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other oxaphosphaheterocycles.
Eigenschaften
CAS-Nummer |
118793-02-5 |
|---|---|
Molekularformel |
C9H19O3P |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
2-pentan-2-yl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C9H19O3P/c1-3-6-9(2)13(10)11-7-4-5-8-12-13/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZALKOYILPIMMGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)P1(=O)OCCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


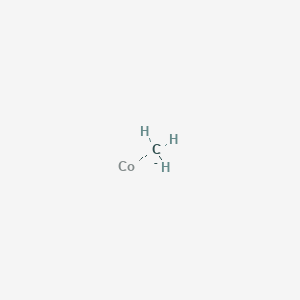
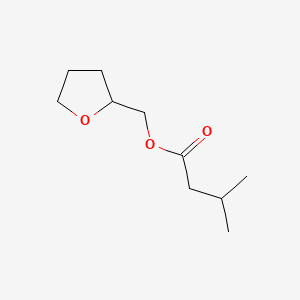
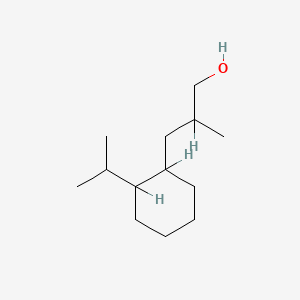



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
